Naphthopyrene

Description

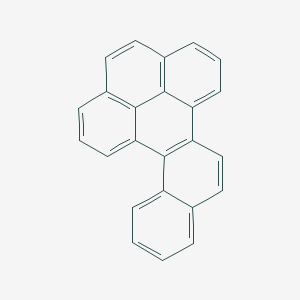

Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[10.10.2.02,11.03,8.016,24.019,23]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-8-18-15(5-1)13-14-20-19-9-3-6-16-11-12-17-7-4-10-21(24(18)20)23(17)22(16)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXXWDSLPQQAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C6=C(C=CC=C36)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548908 | |

| Record name | Dibenzo[ij,no]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143214-92-0 | |

| Record name | Dibenzo[ij,no]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphthopyrene: A Technical Overview of its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthopyrene, a polycyclic aromatic hydrocarbon (PAH), is a subject of significant interest in diverse scientific fields, from materials science to toxicology. Its unique electronic properties make it a candidate for applications in organic electronics, while its structural similarity to potent carcinogens necessitates a thorough understanding of its biological activity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its metabolic activation, and relevant experimental protocols.

Core Molecular and Physical Data

This compound, specifically Naphtho(2,3-a)pyrene, is a high molecular weight PAH composed of six fused aromatic rings. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H14 | [1] |

| Molecular Weight | 302.4 g/mol | [1] |

| CAS Number | 196-42-9 | [1] |

| Melting Point | 272-273 °C | |

| Boiling Point | 552.3 ± 17.0 °C (Predicted) | |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) |

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon entering the cell, this compound binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

Metabolic Activation and DNA Adduct Formation

The transcription of genes such as Cytochrome P450 1A1 (CYP1A1) is a key consequence of AhR activation. CYP1A1 is a phase I metabolizing enzyme that hydroxylates this compound, initiating a process of metabolic activation. This process, analogous to that of other carcinogenic PAHs like benzo[a]pyrene, leads to the formation of reactive diol epoxides. These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts. The formation of these adducts can lead to mutations and initiate carcinogenesis if not repaired.

Experimental Protocols

Preparation of Naphtho(2,3-a)pyrene Thin Films

This protocol describes the preparation of Naphtho(2,3-a)pyrene (NaPy) thin films blended with poly(methyl methacrylate) (PMMA), a method often employed in the study of the material's photophysical properties for applications in organic electronics.

Materials:

-

Naphtho(2,3-a)pyrene (NaPy, >98% purity)

-

Poly(methyl methacrylate) (PMMA)

-

Anhydrous toluene

-

2% Hellmanex solution

-

Deionized water

-

Isopropanol

-

Acetone

-

Glass substrates

Equipment:

-

Sonicator

-

UV-ozone cleaner

-

Spin coater

-

Glovebox with an inert nitrogen atmosphere (<0.5 ppm O2)

-

Two-part epoxy (e.g., Devcon)

-

Coverslips

Procedure:

-

Substrate Cleaning: a. Clean the glass substrates by sonicating them for 15 minutes in each of the following solutions sequentially: 2% Hellmanex, deionized water, isopropanol, and acetone. b. Following sonication, treat the substrates with UV-ozone to remove any remaining organic residues.

-

Solution Preparation: a. Prepare a stock solution of 10 mg/mL of NaPy in anhydrous toluene. b. Prepare a 3% w/w PMMA solution in anhydrous toluene. c. Prepare thin film solutions with varying concentrations of NaPy/PMMA by making appropriate dilutions from the stock solutions.

-

Thin Film Deposition: a. Spin coat the prepared NaPy/PMMA solutions onto the cleaned glass substrates at 6000 rpm.

-

Encapsulation: a. Inside an inert nitrogen atmosphere glovebox, encapsulate the films with a coverslip using a two-part epoxy. b. Allow the epoxy to cure completely before removing the samples from the glovebox.

Conclusion

This compound represents a molecule of dual significance. Its inherent photophysical properties are of interest for the development of novel organic electronic materials. Concurrently, its mode of biological action, proceeding through the well-characterized Aryl Hydrocarbon Receptor pathway to form potentially mutagenic DNA adducts, underscores its toxicological relevance. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further investigation into both the promising applications and the potential hazards of this complex polycyclic aromatic hydrocarbon.

References

An In-depth Technical Guide to the Synthesis of Naphthopyrene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of naphthopyrene compounds. Naphthopyrenes, a class of polycyclic aromatic hydrocarbons (PAHs), are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties. This document details the most common and effective synthetic strategies, including the Scholl reaction, Suzuki coupling, and Diels-Alder reactions, providing experimental protocols and quantitative data to aid in the practical application of these methods.

Overview of Synthetic Strategies

The synthesis of the complex, fused-ring system of naphthopyrenes typically involves the construction of the polycyclic framework from smaller aromatic precursors. The choice of synthetic route often depends on the desired substitution pattern and the specific isomer of the this compound target. The three principal strategies discussed herein are:

-

The Scholl Reaction: An oxidative intramolecular or intermolecular aryl-aryl coupling reaction that is a powerful tool for the synthesis of highly fused aromatic systems.

-

Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, enabling the construction of complex biaryl precursors for subsequent cyclization.

-

Diels-Alder Reaction: A [4+2] cycloaddition reaction that can be employed to construct the six-membered rings within the this compound core.

Synthesis of Naphtho[2,1-a]pyrene (N21aP)

Naphtho[2,1-a]pyrene is a six-ring PAH that has been the subject of environmental and toxicological studies. Its synthesis can be achieved through a multi-step sequence starting from pyrene.

Synthetic Pathway for Naphtho[2,1-a]pyrene

A representative synthesis of Naphtho[2,1-a]pyrene (N21aP) involves the initial borylation of pyrene, followed by a Suzuki coupling and subsequent cyclization steps.

Experimental Protocol for the Synthesis of Naphtho[2,1-a]pyrene[1]

Step 1: Synthesis of 2-(Pyren-2-yl)benzaldehyde

-

To a solution of pyrene (1 g) and bis(pinacolato)diboron (0.69 g) in hexane (5 mL), a mixture of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([{Ir(μ-OMe)cod}2]; 30 mg), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy; 24 mg), and additional bis(pinacolato)diboron (50 mg) in hexane (2.5 mL) is added.

-

The resulting mixture is stirred to afford the pyrene boronic acid pinacol ester.

-

The crude pyrene boronic acid pinacol ester is then coupled with 2-bromobenzaldehyde.

-

The resulting solution is combined with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4; 123 mg) and refluxed at 90°C for 11 hours.

-

After cooling, the product, 2-(pyren-2-yl)benzaldehyde, is isolated.

Step 2: Synthesis of 2-(2-(2-methoxyvinyl)phenyl)pyrene

-

To a solution of methoxymethyltriphenylphosphonium chloride (3 g) in dry THF (27 mL), a 1 M solution of potassium tert-butoxide (t-BuOK) in THF (8.82 mL) is added at 0°C.

-

After stirring for 30 minutes, a solution of 2-(pyren-2-yl)benzaldehyde (600 mg) in THF (27 mL) is added dropwise.

-

The reaction mixture is stirred at 20°C for 2 hours to yield 2-(2-(2-methoxyvinyl)phenyl)pyrene.

Step 3: Synthesis of Naphtho[2,1-a]pyrene

-

To a solution of 2-(2-(2-methoxyvinyl)phenyl)pyrene (300 mg) in dichloromethane (CH2Cl2; 5 mL), 5 drops of methanesulfonic acid (CH3SO3H) are added.

-

The reaction proceeds to form the final product, Naphtho[2,1-a]pyrene.

Synthesis of Dibenzo[a,l]pyrene via Scholl Reaction

The Scholl reaction is a classic method for the synthesis of polycyclic aromatic hydrocarbons through intramolecular or intermolecular oxidative aryl-aryl coupling. This reaction is particularly useful for creating highly condensed aromatic systems like dibenzo[a,l]pyrene.

General Workflow for Scholl Reaction

Experimental Protocol for Scholl Reaction

While a specific detailed protocol for the Scholl reaction to synthesize dibenzo[a,l]pyrene was not found in the provided search results, a general procedure for the Scholl reaction of pyrene derivatives can be outlined.[1]

-

Precursor Preparation: The appropriate precursor, typically a biaryl compound that can undergo intramolecular cyclization, is synthesized. For dibenzo[a,l]pyrene, this would likely be a derivative of pyrene and naphthalene or phenanthrene.

-

Reaction Setup: The precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: A Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) is added to the solution, followed by the dropwise addition of an oxidant (e.g., iron(III) chloride, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data for Scholl Reactions

The yields of Scholl reactions are highly dependent on the substrate and reaction conditions. For the synthesis of a pyrene-fused double helicene, a Scholl reaction using DDQ and trifluoromethanesulfonic acid (CF3SO3H) resulted in a 90% yield.[1] In another instance, the cyclodehydrogenation of a tetraarylbenzo[k]tetraphene derivative using DDQ and methanesulfonic acid (CH3SO3H) also proceeded with high efficiency.

| Precursor | Oxidant/Acid | Solvent | Temperature | Time | Yield (%) | Reference |

| Hexaarylbenzene derivative | DDQ / CF3SO3H | CH2Cl2 | 0 °C to rt | - | 90 | [1] |

| 6,7,13,14-Tetraarylbenzo[k]tetraphene | DDQ / CH3SO3H | CH2Cl2 | - | - | High |

Synthesis of Naphthopyrenes via Suzuki Coupling

Suzuki coupling is a powerful method for constructing the biaryl precursors necessary for subsequent cyclization to form naphthopyrenes. This reaction offers high tolerance to a wide range of functional groups.

General Workflow for Suzuki Coupling

Experimental Protocol for Suzuki Coupling in PAH Synthesis[3][4]

A general and efficient method for the Suzuki cross-coupling reaction in the synthesis of PAHs has been developed using microwave irradiation.[2][3]

-

Reaction Setup: An aryl bromide (0.5 mmol) and an arylboronic acid (0.55 mmol) are dissolved in ethanol (5 mL) in a microwave vial.

-

Addition of Reagents: A polyurea microencapsulated palladium catalyst (Pd EnCat 30; 10 mol %) and tetrabutylammonium acetate (1.5 mmol) are added to the vial.

-

Microwave Irradiation: The reaction mixture is irradiated in a microwave apparatus at 120°C and 250 W for 20 minutes.

-

Work-up and Purification: After cooling, the product is purified by column chromatography.

Quantitative Data for Suzuki Coupling Reactions

Microwave-assisted Suzuki coupling has been shown to significantly increase reaction rates, with reactions completing in 20 minutes compared to approximately 24 hours under thermal conditions, representing a ~72-fold increase.[2][3] Yields for these reactions are generally excellent.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Time | Yield (%) | Reference |

| Aryl Bromide (various) | Arylboronic Acid (various) | Pd EnCat 30 | Tetrabutylammonium acetate | Ethanol | 20 min (MW) | Excellent | [2][3] |

| 2-Bromo-1,4-dimethylnaphthalene | 2-Formylphenylboronic acid | Pd(PPh3)4 | CsF | DME | ~1 h | 76-80 | [2] |

Synthesis of Naphthopyrenes via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings and can be applied to the synthesis of the this compound framework. This cycloaddition reaction typically involves a diene and a dienophile.

Experimental Protocol for Diels-Alder Reaction in PAH Synthesis

A typical experimental procedure for a Diels-Alder reaction in an aqueous medium is as follows:[4]

-

Reaction Setup: In a round-bottomed flask, the dienophile (e.g., p-benzoquinone, 0.50 mmol), the diene (e.g., 1,3-cyclohexadiene, 0.50 mmol), and water (5.4 mL) are combined.

-

Reaction: The mixture is stirred at room temperature for 2 days.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by silica gel column chromatography.

Quantitative Data for Diels-Alder Reactions

The yields of Diels-Alder reactions can vary significantly depending on the substrates and reaction conditions. For the reaction of 1,3-cyclohexadiene with p-benzoquinone in water, a yield of 71% was reported.[4]

| Diene | Dienophile | Solvent | Time | Yield (%) | Reference |

| 1,3-Cyclohexadiene | p-Benzoquinone | Water | 2 days | 71 | [4] |

Characterization of this compound Compounds

The synthesized this compound compounds are typically characterized by a range of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[6]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are used to study the photophysical properties of these highly conjugated systems.[5][7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[8]

Table of Spectroscopic Data for a Representative this compound Derivative:

| Technique | Key Observations | Reference |

| 1H NMR | Complex aromatic region signals corresponding to the fused ring protons. | [5] |

| 13C NMR | Multiple signals in the aromatic region confirming the number of unique carbon environments. | [5] |

| HRMS | Molecular ion peak corresponding to the calculated exact mass of the this compound. | [6] |

| UV-Vis | Strong absorption bands in the UV and visible regions, characteristic of extended π-conjugated systems. | [7] |

| Fluorescence | Emission spectra indicating the fluorescent nature of the compound. | [7] |

This guide provides a foundational understanding of the key synthetic methodologies for accessing this compound compounds. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, enabling the synthesis and further exploration of this important class of polycyclic aromatic hydrocarbons.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized pyrene-based AIEgens: synthesis, photophysical characterization and density functional theory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Naphthopyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and photochemical properties of Naphthopyrene, a significant polycyclic aromatic hydrocarbon (PAH). This document delves into the synthesis, electronic absorption and emission characteristics, and photochemical reactivity of this compound. Detailed experimental protocols for the characterization of these properties are also provided, making this a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to this compound

This compound, with the molecular formula C₂₄H₁₄, is a large polycyclic aromatic hydrocarbon composed of fused naphthalene and pyrene ring systems.[1] Its planar and highly conjugated structure endows it with unique electronic and optical properties, making it a molecule of interest for applications in organic electronics and as a fluorescent probe.[1] One of its isomers is systematically named naphtho[8,1,2-ghi]chrysene.[1][2] The extended π-system in this compound is responsible for its characteristic absorption of ultraviolet and visible light and its intrinsic fluorescence.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through multi-step organic reactions. A common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the complex fused ring system.[1][2]

A general synthetic approach is outlined below:

Caption: A simplified workflow for the synthesis of the this compound core structure.

Photophysical Properties

The photophysical properties of this compound are dictated by its electronic structure. Like other large PAHs, it exhibits strong absorption in the UV-visible region and notable fluorescence. While comprehensive experimental data specifically for this compound is not extensively published, the properties of structurally similar large PAHs, such as Benzo[a]pyrene, can provide valuable insights.

Electronic Absorption and Emission

This compound is expected to have a complex UV-visible absorption spectrum with multiple bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the solvent environment. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax via fluorescence, emitting a photon at a longer wavelength (a phenomenon known as the Stokes shift).

Table 1: Representative Photophysical Data of a Large PAH (Benzo[a]pyrene) in Cyclohexane

| Parameter | Value | Reference |

| Absorption Maxima (λabs) | 297, 363, 384 nm | [3] |

| Molar Extinction Coefficient (ε) at 384 nm | ~50,000 M-1cm-1 | [3] |

| Emission Maximum (λem) | 404, 428, 454 nm | [3] |

| Fluorescence Quantum Yield (Φf) | ~0.5 | [3] |

| Excited State Lifetime (τ) | ~15-20 ns | [4] |

Note: This data is for Benzo[a]pyrene and serves as an illustrative example of the expected photophysical properties of a large PAH like this compound.

Photochemical Properties

The photochemical reactivity of this compound is primarily characterized by its susceptibility to photooxidation, a common degradation pathway for PAHs in the presence of light and oxygen.[5][6] Upon photoexcitation, this compound can undergo intersystem crossing to a long-lived triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) or directly react to form endoperoxides, which can further transform into quinones and other oxygenated derivatives.[5][7] The photostability of PAHs is generally lower for larger systems and is influenced by the solvent.[8][9]

Caption: A generalized photochemical reaction pathway for the photooxidation of this compound.

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 250-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λabs).

-

Plot a graph of absorbance at a specific λabs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).[10]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pjoes.com [pjoes.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Naphthopyrene Fluorescence and Phosphorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthopyrene, a polycyclic aromatic hydrocarbon (PAH), exhibits distinct luminescence properties that make it a valuable tool in various scientific disciplines, including materials science and biomedical research. Its rigid, planar structure and extensive π-electron system give rise to characteristic fluorescence and phosphorescence phenomena upon excitation with ultraviolet or visible light. This technical guide provides a comprehensive overview of the fluorescence and phosphorescence spectroscopy of this compound, detailing its photophysical properties, experimental protocols for its analysis, and its applications as a fluorescent probe.

Core Principles: Fluorescence and Phosphorescence

The luminescence of this compound can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.

-

Fluorescence: This is a rapid emission of light from a molecule after it has absorbed light. The process involves the excitation of an electron from a ground singlet state (S₀) to an excited singlet state (S₁). The excited electron quickly relaxes to the lowest vibrational level of S₁ and then returns to the ground state, emitting a photon. This process is spin-allowed and occurs on the nanosecond timescale.[1][2][3][4]

-

Phosphorescence: This is a much slower emission of light that occurs when the excited electron undergoes a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁), a process known as intersystem crossing. From the triplet state, the electron returns to the ground singlet state (S₀) by emitting a photon. Because this transition is spin-forbidden, the lifetime of the triplet state is much longer, ranging from microseconds to seconds.[1][2][3][4]

The following diagram illustrates these fundamental processes.

Photophysical Properties of this compound

Fluorescence Properties

| Property | Value | Conditions |

| Emission Maximum (Monomer) | ~400-450 nm | Dependent on solvent polarity |

| Emission Maximum (I-aggregate) | 520 nm | In PMMA thin film |

| Emission Maximum (Excimer) | 550 nm | In PMMA thin film |

| Emission Maximum (J-dimer) | 620 nm | In PMMA thin film |

| Fluorescence Lifetime (τf) | 5.7 - 5.9 ns | Monomer-like emission in PMMA thin film |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

Phosphorescence Properties

| Property | Value | Conditions |

| Emission Maximum | Data not available | Typically observed at low temperatures (77K) in a rigid matrix |

| Phosphorescence Lifetime (τp) | Data not available | Expected to be in the microsecond to second range |

| Phosphorescence Quantum Yield (Φp) | Data not available | - |

Experimental Protocols

The following sections provide detailed methodologies for the measurement of this compound fluorescence and phosphorescence.

General Sample Preparation for a Hydrophobic Dye

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, organic solvents or specialized delivery systems are required.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or toluene.

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration (typically in the micromolar to nanomolar range for fluorescence measurements) in the solvent of choice. For biological applications, the final concentration of the organic solvent should be kept to a minimum (usually <1%) to avoid artifacts.

-

Use of Surfactants or Nanoparticles: To disperse this compound in aqueous media, it can be encapsulated in micelles, liposomes, or polymeric nanoparticles. This involves mixing the this compound stock solution with a solution of the chosen delivery vehicle.

Fluorescence Spectroscopy Protocol

This protocol outlines the steps for acquiring fluorescence excitation and emission spectra.

-

Instrumentation: Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and sensitive detector (e.g., photomultiplier tube).

-

Cuvette: Use a 1 cm path length quartz cuvette for measurements in the UV-visible region.

-

Blank Measurement: Record the spectrum of the solvent or buffer blank to account for background signals and Raman scattering.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of shorter wavelengths to determine the optimal excitation wavelength(s).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined optimal excitation wavelength.

-

Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

The following diagram illustrates the experimental workflow for fluorescence spectroscopy.

Phosphorescence Spectroscopy Protocol

Phosphorescence is typically measured at low temperatures to minimize non-radiative decay processes.

-

Instrumentation: Use a spectrofluorometer with a pulsed light source and a gated detector to temporally resolve the long-lived phosphorescence from the short-lived fluorescence.

-

Sample Preparation for Low-Temperature Measurements:

-

Dissolve this compound in a solvent that forms a clear, rigid glass at liquid nitrogen temperature (77 K), such as a mixture of ethanol and methanol (4:1 v/v) or 2-methyltetrahydrofuran.

-

Place the solution in a quartz tube suitable for low-temperature measurements.

-

Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, a known quencher of phosphorescence.

-

-

Measurement:

-

Cool the sample to 77 K in a liquid nitrogen dewar.

-

Excite the sample with a pulse of light.

-

After a short delay to allow the fluorescence to decay, open the detector gate to collect the phosphorescence emission.

-

Scan the emission monochromator to record the phosphorescence spectrum.

-

Measure the decay of the phosphorescence intensity over time to determine the phosphorescence lifetime.

-

The following diagram illustrates the experimental workflow for low-temperature phosphorescence spectroscopy.

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not well-documented, its hydrophobic nature and strong fluorescence make it a valuable probe in several areas relevant to drug development and cellular biology.

Probing Lipid Membrane Properties

The fluorescence of this compound is sensitive to the polarity of its microenvironment. This property can be exploited to study the biophysical properties of lipid membranes.[5][6][7][8][9] When incorporated into a lipid bilayer, changes in the local environment, such as lipid packing and phase, can alter the fluorescence spectrum and lifetime of this compound. This allows researchers to monitor membrane fluidity, lipid raft formation, and the effects of drugs on membrane structure.

The workflow for using this compound as a membrane probe is as follows:

Bioimaging with this compound-Loaded Nanoparticles

To overcome its poor water solubility and for targeted delivery, this compound can be encapsulated within nanoparticles. These fluorescent nanoparticles can then be used for in vitro and in vivo imaging. The bright and stable fluorescence of this compound allows for the tracking of the nanoparticles and their cargo. This is particularly useful in drug delivery research to visualize the biodistribution of nanocarriers and to monitor drug release at the target site.[10][11][12][13][14]

The logical flow for this application is depicted below:

Conclusion

This compound is a versatile polycyclic aromatic hydrocarbon with interesting fluorescence and phosphorescence properties. While a complete photophysical characterization is still emerging, its utility as a fluorescent probe in biophysical studies of membranes and as a fluorophore in bioimaging applications is evident. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective fields. Further research to fully elucidate its quantum yields and phosphorescence characteristics in various environments will undoubtedly expand its applications in drug development and beyond.

References

- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 2. Jablonski Diagram | Perrin-Jablonski Diagram [edinst.com]

- 3. ossila.com [ossila.com]

- 4. horiba.com [horiba.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase-selective staining of model and cell membranes, lipid droplets and lipoproteins with fluorescent solvatochromic pyrene probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring biophysical properties of lipid membranes by environment-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facile Fabrication of Fluorescent Inorganic Nanoparticles with Diverse Shapes for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US10254287B2 - Protein fluorescent nanoparticles and methods of synthesis thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photochromic Properties of Naphthopyran Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochromic properties of naphthopyran dimers, a class of organic molecules that undergo reversible color changes upon exposure to light. This unique characteristic makes them promising candidates for a variety of applications, including in the development of novel drug delivery systems, molecular switches, and high-density optical data storage. This document details the synthesis, photochromic behavior, and experimental characterization of these fascinating compounds.

Core Principles of Naphthopyran Photochromism

Naphthopyrans are a class of organic photochromic compounds that exist in a colorless, thermodynamically stable closed form. Upon irradiation with ultraviolet (UV) light, the spiro C-O bond in the pyran ring cleaves, leading to the formation of a highly conjugated, colored open form known as a merocyanine. This process is reversible, and the colored form typically reverts to the colorless state upon removal of the UV light source or by exposure to visible light.[1]

In the case of naphthopyran dimers, which consist of two covalently linked naphthopyran units, the photochromic process is often a sequential event. Irradiation with UV light initially leads to the ring-opening of one naphthopyran unit, forming a mono-merocyanine, which is typically yellow or orange.[1] Further irradiation can then induce the ring-opening of the second naphthopyran unit to form a bis-merocyanine, which exhibits a bathochromically shifted absorption, often appearing purple or blue.[1]

The thermal fading, or return to the colorless state, of the open forms is a crucial characteristic. The open-form isomers can exist as different stereoisomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms. The TC isomer generally fades back to the closed form more rapidly than the more thermally stable TT isomer.[2] The kinetics of this fading process can be influenced by the molecular structure of the naphthopyran and the surrounding environment.

Quantitative Photochromic Properties

The efficiency and durability of photochromic materials are quantified by several key parameters. While comprehensive data for a wide range of naphthopyran dimers is still an active area of research, the following tables summarize representative data for naphthopyran derivatives to illustrate the key photochromic properties.

Table 1: Photochromic Properties of Selected Naphthopyran Derivatives in Dichloromethane (CH₂Cl₂) and PMMA Film [2]

| Compound | Solvent/Matrix | λmax before UV (nm) | λmax after UV (nm) | Half-life (t₁/₂) (s) |

| NP | CH₂Cl₂ | 345 | 536 | 15.6 |

| NP | PMMA | 347 | 538 | 21.3 |

| NP1 | CH₂Cl₂ | 352 | 562 | 8.1 |

| NP1 | PMMA | 355 | 565 | 11.5 |

| NP2 | CH₂Cl₂ | 368 | 597 | 4.3 |

| NP2 | PMMA | 371 | 601 | 6.8 |

NP, NP1, and NP2 are different substituted naphthopyran derivatives as described in the source.[2]

Experimental Protocols

Synthesis of Naphthopyran Dimers

A general method for the synthesis of 2H-naphtho[1,2-b]pyran dimers involves the dimerization of corresponding monomeric naphthopyran derivatives in the presence of an acid catalyst.[3][4]

General Procedure for the Dimerization of 2H-Naphtho[1,2-b]pyran Derivatives: [3][4]

-

Dissolve the substituted 2H-naphtho[1,2-b]pyran derivative in glacial acetic acid.

-

Add a few drops of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired naphthopyran dimer.

-

Confirm the structure of the dimer using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photochromic Properties

UV-Vis Spectroscopy for Kinetic Analysis:

The photochromic and thermal fading kinetics are typically studied using UV-Vis absorption spectroscopy.

-

Prepare a solution of the naphthopyran dimer in a suitable solvent (e.g., dichloromethane, toluene) of a known concentration (typically 1 x 10⁻⁴ to 1 x 10⁻⁵ M).

-

Record the initial absorption spectrum of the colorless solution.

-

Irradiate the solution with a UV lamp (e.g., 365 nm) for a set period to induce coloration.

-

Record the absorption spectrum of the colored solution at the photostationary state.

-

To measure the thermal fading kinetics, turn off the UV lamp and record the decrease in absorbance at the λmax of the colored form over time in the dark.

-

The kinetic data can be fitted to appropriate rate laws (often biexponential for naphthopyrans due to the presence of TC and TT isomers) to determine the fading rate constants and half-lives.[2]

Determination of Photochemical Quantum Yield:

The quantum yield of the forward (coloration) and reverse (decoloration) photoreactions is a measure of the efficiency of the photochromic process. It is determined by actinometry, comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer.

Fatigue Resistance Measurement:

Fatigue resistance refers to the stability of a photochromic compound over multiple coloration and bleaching cycles.

-

Prepare a solution of the naphthopyran dimer.

-

Subject the solution to repeated cycles of UV irradiation (coloration) and visible light irradiation or thermal fading (bleaching).

-

Monitor the change in the absorbance of the colored form at the end of each coloration cycle.

-

Fatigue is quantified as the loss of photochromic performance (i.e., a decrease in the maximum achievable absorbance) after a certain number of cycles.[5]

Visualizing Photochromic Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms in the study of naphthopyran dimers.

Caption: Photochromic mechanism of a naphthopyran dimer.

Caption: Experimental workflow for naphthopyran dimers.

Applications in Drug Development and Beyond

The ability of naphthopyran dimers to undergo reversible changes in structure and color in response to light has significant implications for drug development. For instance, they can be incorporated into drug delivery systems where the release of a therapeutic agent is triggered by light. The color change associated with the photochromic transition can also be utilized for diagnostic purposes. Beyond the pharmaceutical realm, naphthopyran dimers are being explored for applications in optical data storage, smart windows, and molecular-level switches and motors.

Conclusion

Naphthopyran dimers represent a versatile and promising class of photochromic materials. Their unique light-induced reversible color and structural changes, coupled with the potential for fine-tuning their properties through chemical synthesis, make them a compelling subject for further research and development. This guide provides a foundational understanding of their photochromic properties and the experimental methodologies used to characterize them, serving as a valuable resource for scientists and researchers in the field.

References

- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Photochromic Properties of Naphthopyran Dimers [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. i-repository.net [i-repository.net]

An In-depth Technical Guide to the Solubility of Naphthopyrene and Structurally Related Polycyclic Aromatic Hydrocarbons in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of naphthopyrene and analogous large polycyclic aromatic hydrocarbons (PAHs) in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deeper understanding of the dissolution characteristics of these complex molecules. The guide details experimental protocols for solubility determination and presents available data in a structured format.

Introduction

This compound, a polycyclic aromatic hydrocarbon, and its structural relatives are compounds of significant interest due to their unique photophysical and electronic properties, which lend them to applications in organic electronics, photovoltaics, and as fluorescent probes. However, their generally low solubility in common organic solvents presents a significant challenge for their processing and application. Understanding the solubility of these compounds is crucial for developing effective purification methods, designing solution-processable formulations, and for their toxicological and environmental assessment.

Due to the limited availability of quantitative solubility data for this compound specifically, this guide provides illustrative data for structurally similar and well-studied large PAHs, namely benzo[a]pyrene and various dibenzopyrene isomers. This information serves as a valuable proxy for estimating the solubility behavior of this compound and other large, rigid aromatic systems.

Illustrative Solubility of Large Polycyclic Aromatic Hydrocarbons

The following table summarizes the available qualitative and quantitative solubility data for selected large PAHs in various organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here are generally for ambient or slightly elevated temperatures unless otherwise specified.

| Solute | Solvent | Solubility | Reference Compound |

| Benzo[a]pyrene | Benzene | Soluble | Benzo[a]pyrene |

| Benzo[a]pyrene | Toluene | Soluble | Benzo[a]pyrene |

| Benzo[a]pyrene | Xylene | Soluble | Benzo[a]pyrene |

| Benzo[a]pyrene | Ethanol | Sparingly Soluble | Benzo[a]pyrene |

| Benzo[a]pyrene | Methanol | Sparingly Soluble | Benzo[a]pyrene |

| Dibenzo(a,e)pyrene | Toluene | Soluble | Dibenzo(a,e)pyrene |

| Dibenzo(a,e)pyrene | Ethanol | Slightly Soluble | Dibenzo(a,e)pyrene |

| Dibenzo(a,e)pyrene | Acetone | Slightly Soluble | Dibenzo(a,e)pyrene |

| Dibenzo(a,e)pyrene | Benzene | Slightly Soluble | Dibenzo(a,e)pyrene |

| Dibenzo(a,e)pyrene | Acetic Acid | Slightly Soluble | Dibenzo(a,e)pyrene |

| Dibenzo(a,i)pyrene | Boiling Benzene | 5 g/L | Dibenzo(a,i)pyrene |

| Dibenzo(a,i)pyrene | Boiling Glacial Acetic Acid | 2 g/L | Dibenzo(a,i)pyrene |

| Dibenzo(a,i)pyrene | Diethyl Ether | Almost Insoluble | Dibenzo(a,i)pyrene |

| Dibenzo(a,i)pyrene | Ethanol | Almost Insoluble | Dibenzo(a,i)pyrene |

| Dibenzo(a,h)pyrene | Sulfuric Acid | Soluble | Dibenzo(a,h)pyrene |

| Dibenzo(a,l)pyrene | Water | Insoluble | Dibenzo(a,l)pyrene |

Disclaimer: The quantitative data presented in this table is for benzo[a]pyrene and dibenzopyrene isomers, which are structurally related to this compound. This information is provided for illustrative purposes due to the scarcity of specific quantitative solubility data for this compound in publicly available literature.

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound or analogous PAH (crystalline solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC with UV or fluorescence detector)

Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an amount of the solid PAH that is in excess of its expected solubility and place it into a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (pre-equilibrated at the test temperature) into a clean vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of the PAH in the same solvent with known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

The Significance of Naphthopyrene in Polycyclic Aromatic Hydrocarbon Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthopyrene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), represents a significant, albeit understudied, member of this extensive class of environmental contaminants and chemical scaffolds. As a product of incomplete combustion, its presence in the environment is ubiquitous, raising concerns about its potential toxicological impact. This technical guide provides a comprehensive overview of this compound's role in PAH chemistry, detailing its structure, properties, and environmental significance. In the absence of extensive specific data for this compound, this guide draws upon the wealth of knowledge available for structurally related and well-characterized PAHs, such as benzo[a]pyrene, to infer its likely metabolic fate, mechanisms of toxicity, and effects on cellular signaling pathways. Standardized methodologies for the synthesis, extraction, and analysis of complex PAHs are presented as applicable protocols for this compound research. This document aims to serve as a foundational resource for researchers in environmental science, toxicology, and drug development, highlighting the importance of this compound and identifying critical areas for future investigation.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused-ring structure combining naphthalene and pyrene moieties.[1] Its chemical formula is C₂₄H₁₄, and it belongs to the class of non-heterocyclic PAHs.[2] Like other PAHs, this compound is formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco.[1][3] Its planar and hydrophobic nature are key characteristics that dictate its environmental behavior and biological interactions, including the potential to intercalate into biological membranes.[1] While many PAHs are recognized for their toxic, mutagenic, and carcinogenic properties, the specific significance of this compound lies in its unique electronic and structural properties, which make it a subject of interest in both environmental toxicology and materials science.[1]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | hexacyclo[10.10.2.0²,¹¹.0³,⁸.0¹⁶,²⁴.0¹⁹,²³]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | [2] |

| Synonyms | Naphtho(8,1,2-ghi)chrysene, Dibenzo[ij,no]tetraphene | [2] |

| CAS Number | 143214-92-0 | [2] |

| Molecular Formula | C₂₄H₁₄ | [2] |

| Molecular Weight | 302.4 g/mol | [2] |

| XLogP3 | 7.2 | [2] |

Environmental Occurrence and Significance

PAHs are widespread environmental contaminants found in air, water, and soil.[3][4] Anthropogenic activities, including industrial processes, vehicle exhaust, and residential heating, are the primary sources of atmospheric PAHs.[3] Due to their hydrophobic nature and resistance to degradation, PAHs can persist in the environment, bioaccumulate in food chains, and be transported over long distances.[5][6]

While quantitative data on the environmental concentrations of this compound are not widely available, its presence can be inferred in matrices contaminated with complex PAH mixtures. The following table presents typical concentration ranges for the well-studied PAH, benzo[a]pyrene (B[a]P), which serves as a surrogate to illustrate the potential environmental burden of high-molecular-weight PAHs.[7]

Typical Environmental Concentrations of Benzo[a]pyrene (as a surrogate for HMW PAHs)

| Environmental Matrix | Concentration Range |

| Urban Air | < 1 ng/m³ to > 10 μg/m³ (in highly polluted areas) |

| Industrial Emissions | Up to 100 μg/m³ (e.g., aluminum production) |

| Soil | ng/kg to mg/kg range, highly variable |

| Sediments | μg/kg to g/kg range in contaminated sites |

| Water | Generally low ng/L, higher in contaminated waters |

Toxicology and Carcinogenicity

The toxicity of PAHs is a significant concern for public health.[3] Many PAHs are classified as known or probable human carcinogens.[8][9] The International Agency for Research on Cancer (IARC) classifies carcinogenic agents into groups based on the strength of evidence.[8] Benzo[a]pyrene, the most studied PAH, is classified as a Group 1 carcinogen ("carcinogenic to humans").[9] While this compound has not been individually evaluated by IARC, its structural similarity to other carcinogenic PAHs suggests a potential for similar toxicological properties.

IARC Carcinogen Classifications for Selected PAHs

| PAH Compound | IARC Group | Carcinogenicity Classification |

| Benzo[a]pyrene | 1 | Carcinogenic to humans |

| Dibenz[a,h]anthracene | 2A | Probably carcinogenic to humans |

| Benzo[a]anthracene | 2B | Possibly carcinogenic to humans |

| Naphthalene | 2B | Possibly carcinogenic to humans |

| This compound | Not Classified | Inadequate evidence |

Source: IARC Monographs[3][8][10]

There is a lack of specific quantitative toxicity data, such as LD50 values, for this compound in the public literature. The toxicity of PAHs can vary widely based on their structure. For context, the oral LD50 in rats for naphthalene is 1.8 g/kg.[11] High-molecular-weight PAHs are generally less acutely toxic but are of greater concern for their chronic effects, including carcinogenicity.

Metabolic Activation and Molecular Mechanisms of Toxicity

PAHs are chemically inert and require metabolic activation to exert their carcinogenic effects.[12] This process is a critical determinant of their toxicity and is primarily mediated by cytochrome P450 (CYP) enzymes.[13][14]

The General Pathway of PAH Metabolic Activation:

-

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group onto the aromatic ring system.[13]

-

Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.[13]

-

Second Epoxidation: A second epoxidation by CYP enzymes, often at a different position on the ring, forms a highly reactive diol-epoxide.[12]

-

DNA Adduct Formation: This ultimate carcinogenic metabolite is an electrophile that can covalently bind to nucleophilic sites on DNA, primarily the N² position of guanine, forming bulky DNA adducts.[13][15]

-

Mutation and Carcinogenesis: These DNA adducts can lead to misreplication of DNA, causing mutations in critical genes like the TP53 tumor suppressor gene and KRAS oncogene, which can initiate cancer.[9]

This metabolic activation pathway is the primary mechanism by which PAHs induce genotoxicity. An alternative pathway involves the formation of radical cations through one-electron oxidation, which can also lead to DNA damage.[6]

Figure 1. Generalized metabolic activation pathway of carcinogenic PAHs leading to DNA damage.

Cellular Signaling Pathways Affected by PAHs

The toxic effects of PAHs and their metabolites extend beyond direct DNA damage and involve the perturbation of multiple cellular signaling pathways. Naphthoquinones, which are metabolites of naphthalene and structurally related to oxidized forms of other PAHs, are known to induce oxidative stress through redox cycling.[16][17][18] This can trigger a cascade of cellular responses.

Key Signaling Pathways Implicated in PAH Toxicity:

-

Nrf2 Signaling: Naphthoquinones can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, leading to the expression of detoxification and cytoprotective genes.[16]

-

Receptor Tyrosine Kinase (RTK) Signaling: PAHs and their metabolites can stimulate RTK signaling, such as the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways.[16][17]

-

MAPK Pathways (ERK, p38, JNK): The mitogen-activated protein kinase (MAPK) pathways are key stress-response pathways. Their activation by PAH-induced cellular stress can lead to outcomes ranging from cell proliferation to apoptosis.[19]

-

PI3K/Akt Signaling: This pathway is crucial for cell survival. Its modulation by PAH metabolites can influence the balance between apoptosis and autophagy.[19]

-

p53 Pathway: The formation of DNA adducts by activated PAHs triggers a DNA damage response, leading to the activation and stabilization of the p53 tumor suppressor protein. This can induce cell cycle arrest, DNA repair, or apoptosis.[13]

Figure 2. Interplay of signaling pathways in response to PAH-induced cellular stress.

Experimental Protocols

Detailed experimental research on this compound is limited. However, established methodologies for the broader class of PAHs are directly applicable.

Synthesis of this compound

The synthesis of complex, high-molecular-weight PAHs like this compound typically involves multi-step organic synthesis. Common strategies include:

-

Cyclization Reactions: Using precursors like naphthalene or pyrene derivatives, cyclization can be induced through methods such as the Scholl reaction (acid-catalyzed aromatic coupling) or flash vacuum pyrolysis.

-

Aromatic Substitution: Building the fused-ring system through sequential aromatic substitution reactions on a naphthalene or pyrene core.

General Protocol Outline for PAH Synthesis (Conceptual):

-

Precursor Selection: Choose appropriate, functionalized naphthalene and pyrene-based starting materials.

-

Coupling Reaction: Perform a cross-coupling reaction (e.g., Suzuki or Stille coupling) to link the precursor molecules.

-

Cyclization/Aromatization: Induce intramolecular cyclization to form the fused ring system, often under harsh conditions (e.g., strong acid, high temperature). This step is critical and often low-yielding.

-

Purification: The crude product is purified using column chromatography (silica or alumina) and recrystallization to isolate the pure PAH.

-

Characterization: The final product structure is confirmed using techniques like ¹H and ¹³C NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Analysis of this compound in Environmental Samples

The analysis of PAHs in complex matrices requires efficient extraction, cleanup, and sensitive detection.[20]

Workflow for PAH Analysis:

Figure 3. Standard experimental workflow for the analysis of PAHs in environmental samples.

Detailed Methodological Steps:

-

Sample Collection & Preparation:

-

Air: PAHs are collected by drawing air through a filter (for particulate matter) and an adsorbent tube (for gas phase).

-

Water: Liquid-liquid extraction or solid-phase extraction (SPE) using a C18 cartridge is used to isolate PAHs.[7]

-

Soil/Sediment: Soxhlet extraction or ultrasonic extraction with an organic solvent (e.g., hexane/acetone mixture) is employed.[21]

-

-

Extract Cleanup:

-

The crude extract often contains interfering compounds (lipids, etc.).

-

Cleanup is performed using column chromatography with adsorbents like silica gel or Florisil to isolate the PAH fraction.[20]

-

-

Analysis and Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for PAH analysis, offering excellent separation and definitive identification based on mass spectra and retention times.[20]

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence (FLD) or ultraviolet (UV) detection is also widely used. Fluorescence detection is particularly sensitive and selective for many PAHs.[20]

-

Conclusion and Future Directions

This compound is a structurally significant member of the polycyclic aromatic hydrocarbon family. While it is currently under-researched, its chemical properties and relation to well-known carcinogens like benzo[a]pyrene suggest that it warrants further investigation. The primary significance of this compound in PAH chemistry lies in its potential contribution to the overall toxicological burden of complex PAH mixtures found in the environment.

Key areas for future research include:

-

Toxicological Evaluation: Performing in vitro and in vivo studies to determine the specific toxicity, mutagenicity, and carcinogenicity of this compound.

-

Metabolism Studies: Identifying the specific metabolites and DNA adducts formed from this compound to confirm its mechanism of action.

-

Environmental Monitoring: Developing and applying analytical methods to quantify this compound concentrations in various environmental media to assess human exposure levels.

-

Signaling Pathway Analysis: Elucidating the specific cellular signaling pathways that are perturbed by this compound exposure.

A deeper understanding of this compound will provide a more complete picture of the risks associated with PAH exposure and may inform the development of novel therapeutic strategies targeting PAH-induced diseases.

References

- 1. clean-one-pot-synthesis-of-naphthopyran-derivatives-in-aqueous-media - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Agents Classified by the IARC Monographs, Volumes 1–139 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]

- 4. Quantitative analysis of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. List of Classifications – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 15. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]

- 16. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of toxicity of naphthoquinones to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. env.go.jp [env.go.jp]

A Technical Guide to the Synthesis of Chiral Naphthopyrenes: Stereoselective Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of chiral naphthopyrenes, a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in materials science and medicinal chemistry. The inherent chirality of these molecules, arising from their helical or otherwise asymmetric structures, makes them fascinating targets for asymmetric synthesis. This document details key stereoselective methods, providing experimental protocols and quantitative data to aid researchers in the design and execution of synthetic routes toward these complex chiral architectures.

Core Synthetic Strategies and Methodologies

The enantioselective synthesis of chiral naphthopyrenes primarily relies on a few powerful catalytic methodologies. These include transition-metal-catalyzed cross-coupling reactions, oxidative cyclizations (Scholl reaction), and cycloaddition reactions. Each of these strategies offers unique advantages in terms of substrate scope, efficiency, and stereocontrol.

Stereospecific Synthesis of Pyrene-Fused Helicenes via Suzuki Coupling and Scholl Reaction

A prominent strategy for constructing chiral pyrene-fused helicenes involves a sequence of a one-pot Suzuki coupling followed by a C-H activation or a two-step Suzuki coupling followed by a Scholl reaction. This approach allows for the stereospecific synthesis of helicenes with complete retention of configuration from enantiopure starting materials. The choice between a one-pot or two-step process often depends on the desired ring fusion geometry (hexagonal vs. heptagonal) in the final product.[1][2][3]

Quantitative Data Summary: Stereospecific Helicene Synthesis

| Entry | Starting Materials | Method | Product | Yield (%) | Enantiomeric Purity | Reference |

| 1 | Enantiopure dimethylsila[4]helicene derivative and a pyrene monoboronate | One-pot Suzuki coupling/C-H activation | C₂-symmetric pyrene-fused[4]helicene | High | Enantiopure | [2] |

| 2 | Enantiopure dimethylsila[4]helicene derivative and a pyrene monoboronate | Two-step Suzuki coupling/Scholl reaction | C₁-symmetric pyrene-fused[4]helicene with a heptagonal ring | High | Enantiopure | [2] |

| 3 | Enantiopure dimethylsila[5]helicene derivative and a pyrene monoboronate | One-pot Suzuki coupling/C-H activation | C₂-symmetric pyrene-fused[5]helicene | Moderate | Enantiopure | [1] |

| 4 | Enantiopure dimethylsila[5]helicene derivative and a pyrene monoboronate | Two-step Suzuki coupling/Scholl reaction | C₁-symmetric pyrene-fused[5]helicene with a heptagonal ring | Moderate | Enantiopure | [1] |

Experimental Protocol: Synthesis of a C₂-Symmetric Pyrene-Fused[5]Helicene [1]

-

Step 1: One-pot Suzuki Coupling and C-H Activation:

-

To a solution of the enantiopure dimethylsila[5]helicene derivative (1.0 equiv) and the corresponding pyrene monoboronate (1.2 equiv) in a mixture of toluene and water is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and a base, such as K₂CO₃ (3.0 equiv).

-

The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 90 °C) for a designated time (e.g., 24 hours).

-

After cooling, the organic layer is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is then subjected to intramolecular C-H activation conditions, which may involve a different palladium catalyst and an oxidant in a suitable solvent.

-

The final product is purified by column chromatography on silica gel.

-

Synthesis of π-Extended Pyrene-Fused Double[5]Carbohelicene via Suzuki Coupling and Oxidative Cyclodehydrogenation

For the construction of larger, more complex chiral nanographenes, a multi-step approach involving Suzuki couplings followed by an oxidative cyclodehydrogenation (a type of Scholl reaction) is employed. This method allows for the synthesis of π-extended double[5]carbohelicenes with fused pyrene units.[6][7][8][9] These molecules exhibit significant intramolecular π–π interactions and possess high configurational stability.[6][7][8][9]

Quantitative Data Summary: π-Extended Double Helicene Synthesis

| Entry | Key Reaction Steps | Product | Yield (%) | Isomerization Barrier (kcal/mol) | Reference |

| 1 | 4-fold Suzuki coupling, followed by Scholl reaction | π-Extended pyrene-fused double[5]carbohelicene | Low | 46 (calculated) | [6][7][8][9] |

Experimental Protocol: Synthesis of a π-Extended Pyrene-Fused Double[5]Carbohelicene [8]

-

Step 1: Suzuki Coupling:

-

A tetrabromoterphenyl derivative (1.0 equiv) is reacted with a pyrene-2-boronic ester (4.4 equiv) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and a base, like potassium carbonate (10 equiv), in a suitable solvent system (e.g., toluene/ethanol/water).

-

The mixture is heated to reflux under an inert atmosphere for 48 hours.

-

After workup, the tetrapyrenyl-terphenyl precursor is purified by column chromatography.

-

-

Step 2: Oxidative Cyclodehydrogenation (Scholl Reaction):

-

The tetrapyrenyl-terphenyl precursor (1.0 equiv) is dissolved in dry and degassed dichloromethane and cooled to 0 °C under an argon atmosphere.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.3 equiv) is added, followed by the dropwise addition of triflic acid (0.57 equiv).

-

The reaction is stirred at 0 °C for 2 hours and then quenched with triethylamine.

-

The product is extracted, and the organic phase is dried and concentrated. The final π-extended double helicene is purified by column chromatography.

-

Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes with various coupling partners provide a powerful tool for the enantioselective synthesis of complex chiral molecules, including those with saddle-shaped topologies. This methodology allows for the construction of highly enantioenriched polycyclic aromatic compounds.

Quantitative Data Summary: Rh-Catalyzed [2+2+2] Cycloaddition

| Entry | Substrates | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 1 | 1,8-Naphthylene-based 1,10-diynes and alkynoates | (S)-TolBINAP | Inherently chiral saddle-shaped cycloadduct | Good-High | Good-High |

Experimental Protocol: Enantioselective Rh-Catalyzed [2+2+2] Cycloaddition

-

A mixture of the 1,8-naphthylene-based 1,10-diyne (1.0 equiv), the alkynoate (3.0 equiv), a rhodium precursor such as [Rh(cod)₂]OTf (0.1 equiv), and a chiral phosphine ligand like (S)-TolBINAP (0.2 equiv) is dissolved in a suitable solvent (e.g., chlorobenzene).

-

The reaction is stirred at an elevated temperature (e.g., 80 °C) for a specified time until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the enantioenriched product.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Caption: Synthetic routes to pyrene-fused helicenes.

References

- 1. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Naphthopyrene Derivatives and Their Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Naphthopyrene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs), are emerging as significant compounds in materials science and medicinal chemistry. Their unique photophysical, electrochemical, and biological properties make them promising candidates for a range of applications, from organic electronics to novel cancer therapies. This technical guide provides a comprehensive overview of the synthesis, functional properties, and potential applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Core Synthesis and Functionalization Strategies

The synthesis of the this compound core and its subsequent functionalization are critical steps in tailoring the properties of these molecules for specific applications. Various synthetic routes have been developed, often employing transition-metal-catalyzed cross-coupling reactions to construct the extended aromatic system.

A general strategy for the synthesis of substituted naphtho[1,2-a]pyrene derivatives involves a multi-step process that can be adapted to introduce a variety of functional groups. One common approach is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.

General Synthesis of Naphtho[2,1-a]pyrene

A synthetic route to naphtho[2,1-a]pyrene (N21aP) has been described involving the following key steps[1]:

-

Borylation of Pyrene: Pyrene is first functionalized with a boronic ester group, for example, by reacting it with bis(pinacolato)diboron in the presence of an iridium catalyst to afford 4,4,5,5-tetramethyl-2-pyren-2-yl-[2][3][4]dioxaborolane.[1]

-

Suzuki Coupling: The resulting pyrene boronic ester is then coupled with a suitable aryl halide.

-

Cyclization: An intramolecular cyclization reaction is then carried out to form the final this compound skeleton.[1]

A variety of indirect methods have also been developed to prepare pyrenes with less common substitution patterns, which can then be used as precursors for more complex this compound derivatives. These methods include reactions on reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates.[5]

Photophysical and Electrochemical Properties

This compound derivatives often exhibit intriguing photophysical and electrochemical properties owing to their extended π-conjugated systems. These properties can be finely tuned by the introduction of various substituents at different positions on the aromatic core.

Photophysical Properties

The absorption and emission characteristics of this compound derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The position of substitution on the pyrene core has a profound impact on the photophysical properties. For instance, derivatives substituted at the 2- and 2,7-positions show different photophysical behaviors compared to those substituted at the 1-position.[6][7] In 2- and 2,7-derivatives, the S₂ ← S₀ excitation is often described as "pyrene-like," while the S₁ ← S₀ excitation is more "substituent-influenced."[6][7]

Many pyrene derivatives exhibit high fluorescence quantum yields and long fluorescence lifetimes, making them excellent candidates for emissive materials in OLEDs.[6][7] For example, some 2- and 2,7-disubstituted pyrene derivatives have been shown to have fluorescence lifetimes exceeding 16 nanoseconds.[6][7]

Table 1: Photophysical Properties of Selected Pyrene and Dibenzo[g,p]chrysene Derivatives